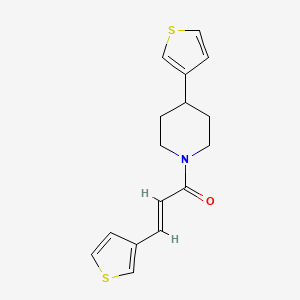

(E)-3-(thiophen-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(thiophen-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of enones. It has been found to have potential applications in scientific research, particularly in the field of drug discovery. This compound is of interest due to its unique chemical structure, which makes it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

NMR Characteristics and Conformational Analysis

A study by Zheng Jin-hong (2011) focused on a series of derivatives related to your compound of interest. They designed and synthesized these compounds and presented their 1H and 13C NMR spectral assignments. Their conformations were analyzed using ROESY, variable-temperature NMR spectroscopy, and molecular modeling, highlighting the compound's structural flexibility and potential for various chemical applications (Zheng Jin-hong, 2011).

Stereochemistry of Ionic Thiol Addition to Acetylenic Ketones

Research by Mohamed T. Omar and M. N. Basyouni (1974) explored the piperidine-catalyzed addition of thiols to acetylenic ketones, producing a mixture of (E)- and (Z)-isomers. Their work, focusing on configurational assignments based on NMR, UV, and IR spectroscopy, contributes to understanding the stereochemical outcomes of reactions involving similar compounds (Mohamed T. Omar & M. N. Basyouni, 1974).

Syntheses and Crystal Structures of Novel Thiophene/Phenyl-Piperidine Hybrid Chalcones

A 2014 study by M. Parvez et al. reported the synthesis and crystal structures of four novel chalcones closely related to your compound. They demonstrated the chair conformations of the piperidine rings and the planarity of the thiophene rings. These structural insights are crucial for understanding the chemical behavior and potential applications of such compounds in material science and pharmaceuticals (M. Parvez et al., 2014).

Antimicrobial Activity of Piperidine-Quinoline Compounds

D. Ashok et al. (2014) synthesized a series of compounds via Claisen-Schmidt condensation, including piperidine-quinoline derivatives. Their structures were confirmed using various spectroscopic methods, and they exhibited significant in vitro antibacterial and antifungal activities. This study suggests potential therapeutic applications for compounds with structural similarities to your compound of interest (D. Ashok et al., 2014).

Anti-Breast Cancer Activity

A study by M. Al-Said et al. (2011) involved synthesizing novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety. They demonstrated significant in-vitro anticancer activity against the human breast cancer cell line (MCF7), indicating the potential of structurally related compounds in cancer treatment (M. Al-Said et al., 2011).

Propriétés

IUPAC Name |

(E)-3-thiophen-3-yl-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS2/c18-16(2-1-13-5-9-19-11-13)17-7-3-14(4-8-17)15-6-10-20-12-15/h1-2,5-6,9-12,14H,3-4,7-8H2/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLELWDOKIIXCRX-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)/C=C/C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(thiophen-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopentylsulfanyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2705045.png)

![N-cyclopentyl-1-[(3-methoxybenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2705048.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2705049.png)

![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2705051.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2705052.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2705054.png)

![4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2705055.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2705056.png)

![5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2705057.png)

![2-(2,4-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705062.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2705066.png)